2-(1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)ethan-1-ol

Catalog No.
S14154548
CAS No.
M.F
C10H18N4O2
M. Wt
226.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)eth...

Product Name

2-(1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)ethan-1-ol

IUPAC Name

2-[1-(2-morpholin-4-ylethyl)triazol-4-yl]ethanol

Molecular Formula

C10H18N4O2

Molecular Weight

226.28 g/mol

InChI

InChI=1S/C10H18N4O2/c15-6-1-10-9-14(12-11-10)3-2-13-4-7-16-8-5-13/h9,15H,1-8H2

InChI Key

WDEQVLKUMOTXCW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C=C(N=N2)CCO

2-(1-(2-Morpholinoethyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol is a complex organic compound characterized by the presence of a morpholine ring, a triazole ring, and an alcohol functional group. Its molecular formula is C11H20N4OC_{11}H_{20}N_4O with a molecular weight of approximately 240.31 g/mol. The compound is notable for its potential applications in medicinal chemistry and biological research due to its unique structural features that allow for diverse interactions with biological targets.

, including:

  • Oxidation: It can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of aldehydes or ketones.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride, which may convert the alcohol group to an alkane.
  • Nucleophilic Substitution: The morpholine moiety can undergo nucleophilic substitution reactions, which are useful for modifying the compound's structure.
  • Cyclization: The triazole ring may participate in cyclization reactions under specific conditions, potentially forming more complex structures.

These reactions highlight the compound's versatility as a building block in organic synthesis and medicinal chemistry.

Research indicates that 2-(1-(2-Morpholinoethyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol exhibits significant biological activity. It has been studied for its potential antimicrobial and anticancer properties. The mechanism of action typically involves interaction with specific enzymes or receptors, modulating their activity to exert therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth.

The synthesis of 2-(1-(2-Morpholinoethyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol generally involves several steps:

  • Formation of the Triazole Ring: This is often achieved through a click reaction between an azide and an alkyne.
  • Introduction of the Morpholine Moiety: This can be accomplished via nucleophilic substitution reactions where morpholine is reacted with an appropriate precursor.
  • Alcohol Functionalization: The final step involves converting a suitable intermediate into the alcohol form through hydrolysis or reduction processes.

These methods allow for the efficient production of the compound while maintaining high purity.

The applications of 2-(1-(2-Morpholinoethyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol are diverse:

  • Medicinal Chemistry: It serves as a scaffold for developing new therapeutic agents targeting various diseases.
  • Biological Research: The compound is used as a biochemical probe to study enzyme functions and cellular processes.
  • Material Science: It may be utilized in developing new materials with specific properties due to its unique chemical structure.

Interaction studies have shown that 2-(1-(2-Morpholinoethyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol can bind to various biological targets. These interactions often involve:

  • Enzyme Inhibition: The compound may inhibit enzymes that are critical in metabolic pathways associated with diseases.
  • Receptor Modulation: It can modulate receptor activity, influencing cellular signaling pathways that regulate physiological responses.

Such studies are crucial for understanding the compound's potential therapeutic effects and guiding further drug development efforts.

Several compounds share structural similarities with 2-(1-(2-Morpholinoethyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
n-Methyl-1-(1-(2-morpholinoethyl)-1H-1,2,3-triazol-4-yl)methanamineC10H19N5OC_{10}H_{19}N_5OContains a methylated amine group; studied for similar biological activities.
2-(1H-1,2,3-triazol-4-yl)ethan-1-olC4H7N3OC_{4}H_{7}N_{3}OLacks the morpholine group; simpler structure but retains triazole functionality.
5-(2-Morpholinoethyl)-4H-[1,2,4]triazoleC8H12N4OC_{8}H_{12}N_{4}OSimilar morpholine component; used in pharmacological studies.

XLogP3

-1.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

226.14297583 g/mol

Monoisotopic Mass

226.14297583 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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